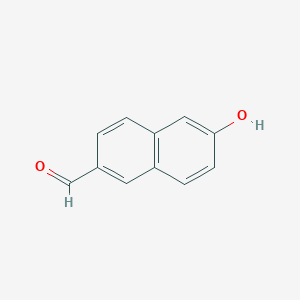

6-Hydroxy-2-naphtaldéhyde

Vue d'ensemble

Description

6-Hydroxy-2-naphthaldehyde is a useful research compound. Its molecular formula is C11H8O2 and its molecular weight is 172.18 g/mol. The purity is usually 95%.

The exact mass of the compound 6-Hydroxy-2-naphthaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Hydroxy-2-naphthaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxy-2-naphthaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse Organique

Le 6-hydroxy-2-naphtaldéhyde est un composé polyvalent en synthèse organique. Il sert de précurseur pour la synthèse de divers dérivés à base de naphtyle . Son groupe aldéhyde est réactif et peut subir des réactions de condensation pour former des bases de Schiff, qui sont des intermédiaires utiles dans la synthèse de molécules plus complexes.

Chimie Analytique

En chimie analytique, le this compound est utilisé pour développer des sondes fluorescentes en raison de sa capacité à se lier aux métaux et à d'autres analytes, permettant ainsi la détection de ces substances dans divers échantillons . Il est particulièrement utile pour créer des sondes avec de grands déplacements de Stokes, ce qui minimise l'interférence de la lumière d'excitation dans les mesures de fluorescence .

Recherche Pharmaceutique

Ce composé est un intermédiaire important en recherche pharmaceutique. Il est utilisé dans la synthèse de composés ayant des effets thérapeutiques potentiels. Ses dérivés sont étudiés pour leurs propriétés pharmacologiques, y compris leur utilisation comme agents antitumoraux .

Science des Matériaux

Le this compound joue un rôle en science des matériaux, en particulier dans le développement de nouveaux matériaux ayant des propriétés optiques spécifiques. Il est utilisé dans la synthèse de colorants fluorescents et de pigments qui ont des applications dans la création de matériaux avancés avec des propriétés luminescentes uniques .

Science de l'Environnement

Les chercheurs utilisent le this compound pour développer des capteurs de surveillance environnementale. Il est utilisé dans la construction de dispositifs capables de détecter les polluants et autres substances dangereuses dans l'environnement, aidant ainsi à l'évaluation de la qualité de l'air et de l'eau .

Biochimie

En biochimie, ce composé est utilisé pour étudier les interactions protéiques et les activités enzymatiques. Il peut agir comme un substrat ou un inhibiteur dans des essais enzymatiques, contribuant à élucider les mécanismes des voies biochimiques .

Recherche Agricole

Bien que les applications spécifiques du this compound en recherche agricole ne soient pas largement documentées, ses dérivés pourraient être explorés pour leur utilisation potentielle dans le développement de pesticides ou de régulateurs de croissance des plantes en raison de leur réactivité chimique .

Industrie Alimentaire

Dans l'industrie alimentaire, les dérivés du this compound peuvent être étudiés pour leurs propriétés antimicrobiennes, ce qui pourrait être bénéfique pour la conservation et la sécurité des aliments. Cependant, son application directe dans les produits alimentaires nécessiterait des évaluations de sécurité rigoureuses .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

6-Hydroxy-2-naphthaldehyde is primarily used in the synthesis of a mitochondrial-targeted pH fluorescent probe . This probe is used to visualize mitochondrial pH fluctuations in live cells .

Mode of Action

The compound interacts with its targets through a carbon-carbon double bond bridging . This interaction results in the formation of a pH fluorescent probe that exhibits remarkable pH-dependent behavior .

Biochemical Pathways

It is involved in the synthesis of a ph fluorescent probe that can detect changes in mitochondrial ph . This suggests that it may play a role in cellular processes that involve pH regulation within the mitochondria.

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . These properties suggest that the compound has good bioavailability.

Result of Action

The primary result of the action of 6-Hydroxy-2-naphthaldehyde is the creation of a pH fluorescent probe that can be used to visualize mitochondrial pH fluctuations in live cells . This allows for the monitoring of pH changes within the mitochondria, which can be crucial in understanding cellular metabolism and function.

Action Environment

The action of 6-Hydroxy-2-naphthaldehyde can be influenced by environmental factors. For instance, it is known that the compound should be stored at 4° C to maintain its stability . Additionally, it is harmful to aquatic environments and should be prevented from contacting groundwater, waterways, or sewage systems .

Analyse Biochimique

Biochemical Properties

6-Hydroxy-2-naphthaldehyde plays a crucial role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with hydroxylamine to form oximes and with hydrazine to form hydrazones . These reactions are essential in organic synthesis and have implications in the development of fluorescent probes for biochemical assays. The compound’s interaction with enzymes and proteins is primarily through its aldehyde group, which can form Schiff bases with amino groups in proteins, leading to the formation of stable adducts. This interaction is significant in the study of enzyme mechanisms and protein modifications.

Cellular Effects

6-Hydroxy-2-naphthaldehyde has been shown to influence various cellular processes. It acts as a fluorescent probe for mitochondrial pH imaging, indicating its ability to target and accumulate in mitochondria . This targeting is crucial for studying mitochondrial function and dynamics. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through its interaction with mitochondrial proteins and enzymes. By modulating mitochondrial pH, 6-Hydroxy-2-naphthaldehyde can affect cellular energy production and metabolic flux.

Molecular Mechanism

The molecular mechanism of 6-Hydroxy-2-naphthaldehyde involves its interaction with biomolecules through its aldehyde and hydroxyl groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and protein function. Additionally, the hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Hydroxy-2-naphthaldehyde can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . This degradation can affect its efficacy in biochemical assays and its long-term impact on cellular function. Studies have shown that the compound retains its activity for several hours in vitro, making it suitable for short-term experiments.

Dosage Effects in Animal Models

The effects of 6-Hydroxy-2-naphthaldehyde in animal models vary with dosage. At low doses, the compound exhibits minimal toxicity and can be used to study its biochemical properties without adverse effects . At higher doses, it can induce oxidative stress and cellular damage, particularly in tissues with high metabolic activity. These toxic effects are dose-dependent and highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

6-Hydroxy-2-naphthaldehyde is involved in various metabolic pathways, particularly those related to the degradation of polycyclic aromatic hydrocarbons (PAHs). It is a metabolite in the biodegradation of phenanthrene, where it is further transformed into other compounds through enzymatic reactions . The compound interacts with enzymes such as dioxygenases and dehydrogenases, which facilitate its conversion into less toxic metabolites. This involvement in metabolic pathways underscores its significance in environmental biochemistry and toxicology.

Transport and Distribution

Within cells and tissues, 6-Hydroxy-2-naphthaldehyde is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich compartments such as mitochondria. This selective localization is essential for its function as a mitochondrial probe.

Subcellular Localization

6-Hydroxy-2-naphthaldehyde is primarily localized in the mitochondria, where it exerts its biochemical effects . The compound’s subcellular localization is directed by its structural properties, including its ability to form hydrogen bonds and interact with mitochondrial proteins. This localization is crucial for its role in studying mitochondrial function and dynamics. Additionally, the compound may undergo post-translational modifications that further influence its activity and targeting within the cell.

Propriétés

IUPAC Name |

6-hydroxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYNJOJHKYNLIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377308 | |

| Record name | 6-Hydroxy-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78119-82-1 | |

| Record name | 6-Hydroxy-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxy-2-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

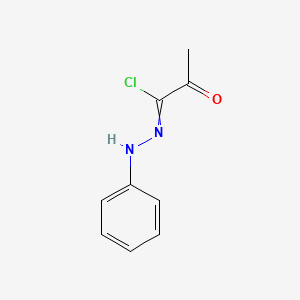

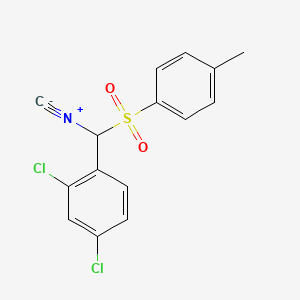

Synthesis routes and methods I

Procedure details

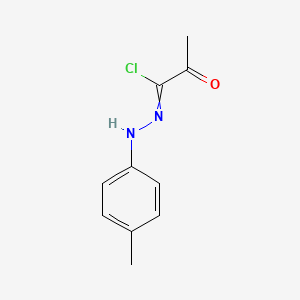

Synthesis routes and methods II

Procedure details

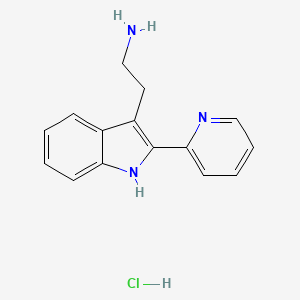

Synthesis routes and methods III

Procedure details

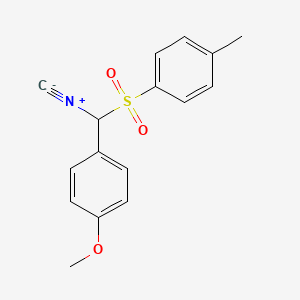

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 6-Hydroxy-2-naphthaldehyde utilized in the development of fluorescent probes?

A: 6-Hydroxy-2-naphthaldehyde serves as a key building block in constructing fluorescent probes for detecting specific analytes. For instance, it can be chemically modified to create probes that exhibit fluorescence changes upon interaction with target molecules like sulfite [] or changes in pH []. The hydroxyl group and aldehyde group present in its structure allow for various chemical modifications, making it versatile for designing probes with desired properties.

Q2: Can you provide an example of how the structure of a 6-Hydroxy-2-naphthaldehyde-based probe relates to its function?

A: In the development of a near-infrared fluorescent probe for sulfite detection (NIR-BN), 6-Hydroxy-2-naphthaldehyde was conjugated with a benzopyrylium moiety []. This specific conjugation was crucial for achieving near-infrared emission at 680 nm, making the probe suitable for in vivo imaging. This highlights how structural modifications of 6-Hydroxy-2-naphthaldehyde directly impact the probe's spectral properties and potential applications.

Q3: Beyond fluorescent probes, are there other applications of 6-Hydroxy-2-naphthaldehyde in chemical synthesis?

A: Yes, 6-Hydroxy-2-naphthaldehyde is a valuable starting material in organic synthesis. A notable example is its use in the synthesis of Nafamostat mesylate, a drug with anticoagulant and anti-inflammatory properties []. The synthesis leverages the reactivity of both the aldehyde and hydroxyl groups of 6-Hydroxy-2-naphthaldehyde to introduce new functionalities and build the target molecule step-by-step.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)